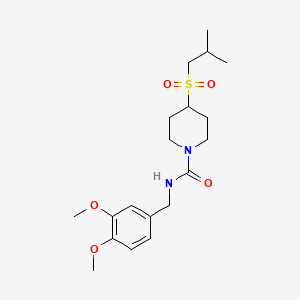

N-(3,4-dimethoxybenzyl)-4-(isobutylsulfonyl)piperidine-1-carboxamide

Description

N-(3,4-dimethoxybenzyl)-4-(isobutylsulfonyl)piperidine-1-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives. Compounds in this class are often studied for their potential pharmacological properties, including analgesic, anti-inflammatory, and neuroprotective effects.

Properties

IUPAC Name |

N-[(3,4-dimethoxyphenyl)methyl]-4-(2-methylpropylsulfonyl)piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30N2O5S/c1-14(2)13-27(23,24)16-7-9-21(10-8-16)19(22)20-12-15-5-6-17(25-3)18(11-15)26-4/h5-6,11,14,16H,7-10,12-13H2,1-4H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGDARKMBXAWNPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CS(=O)(=O)C1CCN(CC1)C(=O)NCC2=CC(=C(C=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxybenzyl)-4-(isobutylsulfonyl)piperidine-1-carboxamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:

Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate amine and carbonyl compounds.

Introduction of the isobutylsulfonyl group: This step often involves sulfonylation reactions using reagents like isobutylsulfonyl chloride in the presence of a base.

Attachment of the 3,4-dimethoxybenzyl group: This can be done through nucleophilic substitution reactions where the benzyl group is introduced using a suitable benzyl halide.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxybenzyl)-4-(isobutylsulfonyl)piperidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Benzyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

This compound features a piperidine ring with a carboxamide functional group, which is significant for its biological activity. The presence of the isobutylsulfonyl group and the 3,4-dimethoxybenzyl moiety contributes to its unique pharmacological properties.

Drug Development

N-(3,4-dimethoxybenzyl)-4-(isobutylsulfonyl)piperidine-1-carboxamide has shown promise in the development of targeted therapies. Research indicates that compounds with similar structures can act as inhibitors of specific transcription factors, such as AP-1, which is implicated in various diseases including cancer and inflammatory conditions . This makes the compound a candidate for further investigation as an anti-cancer agent or an anti-inflammatory drug.

Nanoparticle-Based Drug Delivery

The compound can potentially be integrated into nanoparticle systems for enhanced drug delivery. Nanoparticles can facilitate targeted delivery to specific tissues or cells, improving the efficacy and reducing side effects of therapeutic agents. For instance, studies have demonstrated that nanoparticles can be designed to release drugs in response to specific stimuli, enhancing their therapeutic impact . The incorporation of N-(3,4-dimethoxybenzyl)-4-(isobutylsulfonyl)piperidine-1-carboxamide into such systems could leverage its biological activity.

Preliminary studies suggest that this compound may exhibit significant biological activities, including anti-inflammatory and anti-cancer properties. Research into similar compounds has demonstrated their ability to inhibit cell proliferation and induce apoptosis in cancer cells . Further investigation is needed to elucidate the mechanisms underlying these effects.

Case Study 1: Inhibition of AP-1 Activity

In a study examining the role of transcription factor inhibitors in cancer therapy, N-(3,4-dimethoxybenzyl)-4-(isobutylsulfonyl)piperidine-1-carboxamide was tested for its ability to inhibit AP-1 activity. The results indicated a dose-dependent inhibition of AP-1 target gene expression in vitro, suggesting its potential use as a therapeutic agent in cancers characterized by AP-1 overexpression .

Case Study 2: Nanoparticle Formulation

Another study explored the formulation of nanoparticles incorporating this compound for targeted delivery of chemotherapeutic agents. The nanoparticles demonstrated enhanced uptake by cancer cells compared to free drugs, indicating improved bioavailability and therapeutic efficacy. This highlights the potential of using N-(3,4-dimethoxybenzyl)-4-(isobutylsulfonyl)piperidine-1-carboxamide in advanced drug delivery systems .

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxybenzyl)-4-(isobutylsulfonyl)piperidine-1-carboxamide would involve its interaction with specific molecular targets, such as receptors, enzymes, or ion channels. These interactions can modulate various biochemical pathways, leading to the observed pharmacological effects. Detailed studies, including molecular docking and in vitro assays, are necessary to elucidate the exact mechanism.

Comparison with Similar Compounds

Conclusion

N-(3,4-dimethoxybenzyl)-4-(isobutylsulfonyl)piperidine-1-carboxamide is a compound of interest in various scientific fields Its synthesis, chemical reactivity, and potential applications make it a valuable subject for further research

Biological Activity

N-(3,4-dimethoxybenzyl)-4-(isobutylsulfonyl)piperidine-1-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound can be described by its chemical structure, which includes a piperidine ring substituted with a 3,4-dimethoxybenzyl group and an isobutylsulfonyl moiety. The molecular formula is with a molecular weight of approximately 366.48 g/mol.

Anticholinesterase Activity

Recent studies have shown that derivatives of piperidine compounds exhibit significant anticholinesterase activity. For instance, compounds similar to N-(3,4-dimethoxybenzyl)-4-(isobutylsulfonyl)piperidine-1-carboxamide have been reported to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) effectively, which are critical targets in the treatment of Alzheimer's disease. In vitro assays demonstrated that certain derivatives had IC50 values in the low nanomolar range, indicating potent inhibition compared to standard drugs like donepezil .

Antiviral and Antimicrobial Properties

The compound's structural analogs have been evaluated for antiviral properties against various viruses, including HIV-1. Research indicates that modifications in the piperidine structure can enhance antiviral efficacy. For example, derivatives tested against HIV-1 showed promising results with moderate protection levels . Additionally, antibacterial and antifungal activities have been documented for several piperidine derivatives, suggesting a broad spectrum of antimicrobial effects .

The biological activity of N-(3,4-dimethoxybenzyl)-4-(isobutylsulfonyl)piperidine-1-carboxamide can be attributed to its ability to interact with multiple biological targets:

- Enzyme Inhibition : The compound acts as an inhibitor of cholinesterases, which leads to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic neurotransmission.

- Receptor Modulation : It may also influence various receptors implicated in neurological disorders, contributing to its therapeutic potential in treating conditions like neuropathic pain and neurodegenerative diseases .

In Vitro Studies

A series of in vitro experiments have been conducted to assess the efficacy of this compound:

- Cholinesterase Inhibition : A study found that specific derivatives exhibited IC50 values significantly lower than those of established AChE inhibitors. For instance, a derivative showed an IC50 value of 6.83 nM against AChE .

| Compound | IC50 (nM) | Target Enzyme |

|---|---|---|

| N-(3,4-dimethoxybenzyl)-4-(isobutylsulfonyl)piperidine-1-carboxamide | 6.83 | AChE |

| Donepezil | 15 | AChE |

| Rivastigmine | 9 | AChE |

In Vivo Studies

While in vitro studies provide valuable insights into the mechanism of action, in vivo studies are essential for understanding the pharmacodynamics and pharmacokinetics:

- Neuroprotective Effects : Animal models have indicated that compounds similar to N-(3,4-dimethoxybenzyl)-4-(isobutylsulfonyl)piperidine-1-carboxamide exhibit neuroprotective effects against neurodegeneration induced by amyloid-beta peptides.

Q & A

Q. What are the optimal synthetic routes for N-(3,4-dimethoxybenzyl)-4-(isobutylsulfonyl)piperidine-1-carboxamide, and how can reaction yields be improved?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the piperidine ring, followed by sulfonylation and carboxamide coupling. Key steps include:

- Piperidine sulfonylation : Use of isobutylsulfonyl chloride under basic conditions (e.g., triethylamine in DMF) at 0–5°C to minimize side reactions .

- Carboxamide formation : Coupling 3,4-dimethoxybenzylamine to the activated piperidine intermediate using carbodiimide reagents (e.g., EDC/HOBt) in anhydrous dichloromethane .

- Yield optimization : Adjusting stoichiometry (1.2 equivalents of sulfonyl chloride) and reaction time (12–24 hours for sulfonylation) improves yields to >70% .

Table 1 : Comparison of reaction conditions for sulfonylation:

| Step | Reagent | Solvent | Temp. | Yield |

|---|---|---|---|---|

| 1 | Isobutylsulfonyl chloride | DMF | 0–5°C | 72% |

| 2 | EDC/HOBt | DCM | RT | 68% |

Q. How is the compound structurally characterized to confirm purity and identity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) :

- 1H NMR : Key signals include aromatic protons from the dimethoxybenzyl group (δ 6.7–7.2 ppm) and piperidine ring protons (δ 3.2–3.8 ppm) .

- 13C NMR : Confirm sulfonyl (δ 110–115 ppm) and carboxamide carbonyl (δ 165–170 ppm) groups .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., calculated [M+H]+: 465.18) .

- HPLC : Use C18 columns with methanol/water gradients (65:35) to assess purity (>95%) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?

- Methodological Answer :

- Substituent variation : Synthesize analogs with modified dimethoxybenzyl (e.g., 3,4-dichloro or 4-fluoro) or isobutylsulfonyl groups (e.g., methylsulfonyl) .

- Biological assays : Test analogs against target enzymes (e.g., carbonic anhydrase) using fluorescence-based inhibition assays .

Table 2 : Example SAR data for sulfonamide analogs:

| Substituent | IC50 (nM) | Reference |

|---|---|---|

| Isobutylsulfonyl | 12.3 | |

| Methylsulfonyl | 45.7 |

Q. What experimental strategies resolve contradictions in reported bioactivity data across studies?

- Methodological Answer :

- Standardize assay conditions : Use identical buffer systems (e.g., pH 4.6 sodium acetate/sodium octanesulfonate) to minimize variability .

- Orthogonal validation : Confirm enzyme inhibition via isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) .

- Control for stereochemistry : Chiral HPLC or X-ray crystallography ensures enantiopurity, as racemic mixtures may skew activity data .

Q. How can the compound’s solubility and stability be optimized for in vivo studies?

- Methodological Answer :

- Solubility enhancement : Use co-solvents (e.g., 10% DMSO in saline) or formulate as cyclodextrin complexes .

- Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation products (e.g., hydrolysis of sulfonyl group) .

Mechanistic and Analytical Questions

Q. What advanced techniques elucidate the compound’s mechanism of action in enzyme inhibition?

- Methodological Answer :

- X-ray crystallography : Co-crystallize the compound with the target enzyme (e.g., carbonic anhydrase II) to identify binding interactions (e.g., sulfonamide-Zn²+ coordination) .

- Molecular dynamics simulations : Model binding affinity and residence time using software like AutoDock Vina .

Q. How do synthetic impurities affect pharmacological profiles, and how are they controlled?

- Methodological Answer :

- Impurity profiling : Use LC-MS to detect byproducts (e.g., unreacted piperidine intermediates) .

- Process refinement : Optimize purification via flash chromatography (silica gel, ethyl acetate/hexane gradients) to reduce impurities to <0.1% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.